2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile
Overview
Description
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C10H4BrFN2 It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is connected to a propanedinitrile group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 3-bromo-4-fluorobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 3-bromo-4-fluorobenzaldehyde, malononitrile, base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution Reactions: Substituted derivatives with different nucleophiles
Reduction Reactions: Primary amines
Oxidation Reactions: Carboxylic acids, aldehydes
Scientific Research Applications
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzylamine
- 3-Bromo-4-fluorobenzaldehyde
- 2-Bromo-4-fluorophenylacetonitrile
Uniqueness
2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNFCGRXPLQYOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355108 | |
Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-26-5 | |
Record name | (3-bromo-4-fluorobenzylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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